molecular formula C15H17N3O2 B11149095 N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11149095
M. Wt: 271.31 g/mol
InChI Key: FHQXZJFYPFMTDD-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methoxyphenyl group, and a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate intermediate using reagents such as diazomethane or cyclopropyl bromide.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with an amine or ammonia under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-cyclopropyl-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-3-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide: This compound shares the cyclopropyl and methoxyphenyl groups but differs in the presence of a benzenesulfonamide group.

    N-cyclopropyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide: This compound also contains the cyclopropyl and methoxyphenyl groups but has a sulfonylamino group attached to a benzamide structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-cyclopropyl-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-18-14(15(19)16-11-5-6-11)9-13(17-18)10-3-7-12(20-2)8-4-10/h3-4,7-9,11H,5-6H2,1-2H3,(H,16,19)

InChI Key

FHQXZJFYPFMTDD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3CC3

Origin of Product

United States

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